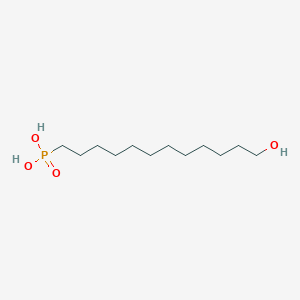

12-Hydroxydodecylphosphonic acid

Description

12-Hydroxydodecylphosphonic acid is an organophosphonic acid derivative characterized by a dodecyl (C12) hydrocarbon chain terminated by a phosphonic acid group (-PO(OH)₂) and a hydroxyl (-OH) group at the 12th carbon position. This bifunctional structure confers unique physicochemical properties, including enhanced hydrophilicity compared to non-hydroxylated analogs, due to the polar hydroxyl group. The compound’s phosphonic acid moiety enables strong chelation with metal ions, making it valuable in applications such as corrosion inhibition, catalysis, and surface functionalization .

Properties

CAS No. |

198065-36-0 |

|---|---|

Molecular Formula |

C12H27O4P |

Molecular Weight |

266.31 g/mol |

IUPAC Name |

12-hydroxydodecylphosphonic acid |

InChI |

InChI=1S/C12H27O4P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h13H,1-12H2,(H2,14,15,16) |

InChI Key |

OIFPHUVHBWTGMG-UHFFFAOYSA-N |

SMILES |

C(CCCCCCP(=O)(O)O)CCCCCO |

Canonical SMILES |

C(CCCCCCP(=O)(O)O)CCCCCO |

Synonyms |

12-HYDROXYDODECYLPHOSPHONIC ACID |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 12-hydroxydodecylphosphonic acid with key analogs based on substituents, solubility, acidity, and applications:

Key Research Findings

- Solubility and Reactivity: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to 1-dodecylphosphonic acid, which is predominantly soluble in non-polar media . This property is critical for applications requiring aqueous-phase interactions, such as biomedical coatings.

- Acidity : All phosphonic acid derivatives exhibit strong acidity (pKa ~2.5), but esterified forms (e.g., diethyl derivatives) show reduced acidity (pKa ~7.0), limiting their utility in acidic environments .

- Functional Group Impact : The thiol (-SH) group in 12-mercaptododecylphosphonic acid enables disulfide bond formation and metal chelation, whereas the hydroxyl group in this compound favors hydrogen bonding and oxidative stability .

- Catalytic Performance : Phosphonic acids with extended alkyl chains (e.g., dodecyl) demonstrate superior catalytic support in heteropoly acid systems compared to shorter-chain analogs, as seen in studies on tungstophosphoric acid catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.